Product packaging for butyl 4-n,n-dimethylaminobenzoate(Cat. No.:CAS No. 57754-81-1)

butyl 4-n,n-dimethylaminobenzoate

Cat. No.: B1619399
CAS No.: 57754-81-1
M. Wt: 221.29 g/mol
InChI Key: FOYJYXHISWUSDL-UHFFFAOYSA-N
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Description

Contextual Significance of Aminobenzoate Esters in Photochemical Processes

Aminobenzoate esters are of considerable importance in the realm of photochemical processes, primarily due to their ability to absorb ultraviolet (UV) radiation and subsequently dissipate the energy through various photophysical and photochemical pathways. This inherent property has led to their widespread use as UV filters in sunscreen formulations and other light-sensitive materials. nih.govnih.gov The N,N-dialkylamino group acts as a strong electron donor, while the ester moiety functions as an electron-withdrawing group, creating a charge-transfer character in the molecule's excited states. frontiersin.org

Upon absorption of UV light, these molecules are promoted to an excited singlet state. From this state, they can undergo several processes, including fluorescence (re-emission of light), internal conversion (non-radiative decay back to the ground state), or intersystem crossing to a triplet state. The efficiency of these processes is highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent. frontiersin.org In the context of advanced materials, this photochemical behavior is harnessed for applications like photoinitiators in polymer chemistry, where the excited state of the aminobenzoate ester can trigger polymerization reactions. acs.org Furthermore, their fluorescent properties are being explored for use as probes to monitor radical processes in various media.

Scope and Objectives of Research on Butyl 4-N,N-dimethylaminobenzoate Analogues

Research into this compound and its analogues is driven by a multifaceted set of objectives spanning materials science, photochemistry, and environmental safety. A primary goal is to elucidate the detailed photochemical and photophysical properties of these compounds. This includes quantifying their UV absorption spectra, fluorescence quantum yields, and excited-state lifetimes to understand how the alkyl chain length (e.g., comparing ethyl, butyl, and other esters) influences their behavior. frontiersin.org Such fundamental knowledge is crucial for designing more effective and stable UV filters and photoinitiators.

Another significant research focus is the application of these esters in the development of novel materials. For instance, their incorporation into polymers can enhance properties like mechanical strength and biodegradability. frontiersin.org There is also interest in their potential use in creating new liquid crystals and other functional organic materials. tubitak.gov.trnih.govtubitak.gov.tr

From an environmental perspective, a critical objective is to assess the lifecycle and potential risks of these compounds. frontiersin.org Due to their use in sunscreens, they are released into aquatic environments, leading to concerns about their persistence, bioaccumulation, and toxicity to marine organisms. nih.govfrontiersin.orgfrontiersin.orgcsic.es Research aims to understand their environmental fate, including their photodegradation pathways and the potential for microbial degradation. csic.esnih.gov The ultimate goal is to design safer and more environmentally benign UV-filtering compounds. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its close analogue, ethyl 4-dimethylaminobenzoate.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundbutyl 4-(dimethylamino)benzoate (B8555087)57754-81-1C13H19NO2221.29 nih.gov
Ethyl 4-dimethylaminobenzoateethyl 4-(dimethylamino)benzoate10287-53-3C11H15NO2193.24 scilit.com

Table 2: Photochemical and Environmental Data

CompoundApplicationEnvironmental Concern
This compoundUV filter, potential component in advanced materialsPotential for environmental release from sunscreens, requiring further study on its environmental fate and effects.
Ethyl 4-dimethylaminobenzoateUV filter, photoinitiatorDetected in environmental samples, with studies indicating potential for aquatic toxicity. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1619399 butyl 4-n,n-dimethylaminobenzoate CAS No. 57754-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO2/c1-4-5-10-16-13(15)11-6-8-12(9-7-11)14(2)3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYJYXHISWUSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973341
Record name Butyl 4-(dimethylamino)benzoate
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57754-81-1
Record name Butyl 4-(dimethylamino)benzoate
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Record name Butyl 4-dimethylaminobenzoate
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Record name Butyl 4-(dimethylamino)benzoate
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Record name Butyl 4-dimethylaminobenzoate
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Photophysical and Excited State Dynamics of 4 N,n Dimethylamino Benzoate Systems

Electronic Absorption and Emission Spectroscopy of Butyl 4-N,N-dimethylaminobenzoate Analogs

The photophysical properties of this compound and its analogs, such as the ethyl and methyl esters, are dictated by the transitions between their electronic ground and excited states. These processes are highly sensitive to the molecular environment, leading to distinct absorption and emission characteristics.

The electronic structure of 4-(N,N-dimethylamino)benzoate systems involves a ground state (S₀) and several low-lying excited singlet states (S₁, S₂, etc.). The primary absorption band observed in the UV-Vis spectrum corresponds to a π → π* transition, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these molecules, the HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO is centered on the electron-withdrawing benzoate (B1203000) group.

Upon photoexcitation, the molecule is elevated to an electronically excited state, often a locally excited (LE) state, which retains a geometry similar to the ground state. However, in polar solvents, these molecules can undergo a significant electronic and structural rearrangement to form an intramolecular charge transfer (ICT) state. This ICT state is characterized by a large dipole moment due to a substantial separation of charge between the donor (dimethylamino) and acceptor (benzoate) moieties. The investigation of 4-(N,N-dimethylamino)benzonitrile (DMABN), a closely related molecule, has shown that the initially populated excited state is of ¹Lₑ character, which can then evolve into a ¹Lₐ state with significant charge-transfer character nih.gov.

The polarity of the solvent plays a crucial role in modulating the energy levels of the ground and excited states of 4-(N,N-dimethylamino)benzoate analogs. An increase in solvent polarity generally leads to a stabilization of the more polar excited state relative to the less polar ground state. This stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum. evidentscientific.comsemanticscholar.org The absorption spectrum is typically less sensitive to solvent polarity.

For instance, studies on ethyl 4-(N,N-dimethylamino)benzoate (a close analog of the butyl ester) have demonstrated this solvatochromic effect. The table below illustrates the absorption and fluorescence maxima in different solvents.

SolventDielectric Constant (ε)Absorption Max (nm)Fluorescence Max (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.023053454200
Diethyl Ether4.343083605200
Acetonitrile37.531045011500
Ethanol24.631046012200

This data is representative for ethyl 4-(N,N-dimethylaminobenzoate and serves as an approximation for the butyl analog.

The significant increase in the Stokes shift (the difference in energy between the absorption and emission maxima) with increasing solvent polarity is a hallmark of molecules undergoing intramolecular charge transfer in the excited state.

One of the most fascinating photophysical properties of many 4-(N,N-dimethylamino)benzoate systems is the observation of dual fluorescence in polar solvents. This phenomenon manifests as two distinct emission bands: a higher-energy band corresponding to the locally excited (LE) state and a lower-energy, red-shifted band attributed to the twisted intramolecular charge transfer (TICT) state. The relative intensities of these two bands are highly dependent on the solvent polarity and viscosity.

The formation of the TICT state is rationalized by a model involving the torsional motion of the dimethylamino group relative to the phenyl ring in the excited state. nih.gov In the ground state, the molecule is largely planar to maximize π-conjugation. Upon excitation to the LE state, the molecule can undergo rotation around the C(phenyl)-N bond. In polar solvents, a twisted conformation, where the dimethylamino group is perpendicular to the phenyl ring, becomes energetically favorable. This perpendicular arrangement decouples the nitrogen lone pair from the phenyl π-system, which facilitates a more complete charge transfer from the amino group to the benzoate moiety. nih.gov This highly polar TICT state is strongly stabilized by the surrounding polar solvent molecules.

In protic solvents, such as alcohols, the photophysics of 4-(N,N-dimethylamino)benzoate systems can be further complicated by intermolecular hydrogen bonding. The solvent can form hydrogen bonds with the carbonyl oxygen of the ester group and potentially with the nitrogen of the amino group. These specific interactions can influence the energy landscape of the excited states and compete with the formation of the TICT state. For some related systems, it has been observed that hydrogen bonding can either stabilize the charge-separated state, leading to a further red-shift, or in some cases, hinder the necessary torsional motion for TICT state formation. Studies on similar molecules have shown that intermolecular hydrogen bonding can be a significant factor in the fluorescence properties, sometimes leading to fluorescence quenching. mdpi.com

Dual Fluorescence Phenomena and Twisted Intramolecular Charge Transfer (TICT) State Formation

Non-Radiative Relaxation Pathways from Excited States

Following photoexcitation, the excited molecule does not exclusively return to the ground state via fluorescence. Non-radiative relaxation pathways, where the excitation energy is dissipated as heat to the surroundings, are often competitive processes. These pathways can include internal conversion (IC) and intersystem crossing (ISC) to the triplet manifold.

For aminobenzoate derivatives, the efficiency of fluorescence is often less than unity, indicating the presence of significant non-radiative decay channels. rsc.org The accessibility of conical intersections (CIs), which are points of degeneracy between electronic states, can provide very efficient pathways for rapid internal conversion back to the ground state. rsc.org The conformational flexibility of the amino and ester groups can play a role in accessing these CIs. While direct evidence for specific non-radiative pathways in this compound is limited, studies on related methyl-aminobenzoates suggest that internal conversion can be a relevant deactivation channel. rsc.org Furthermore, in certain environments, intersystem crossing to triplet states can occur, which may then decay non-radiatively or through phosphorescence, although the latter is typically weak at room temperature in solution. rsc.org

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of this compound and related 4-(N,N-dimethylamino)benzoate systems. Upon absorption of light, the molecule is promoted to an electronically excited state, which can then engage in electron transfer reactions with other molecules. This process is central to its application in various fields, particularly in the initiation of polymerization reactions. The efficiency and dynamics of PET are governed by the electronic properties of the excited state and its interaction with the surrounding environment.

Electron Donor Characteristics in Photoinitiation Systems

This compound, and its close analog ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), are widely utilized as co-initiators or synergists in photoinitiation systems, particularly for free-radical polymerization. hampfordresearch.comsigmaaldrich.comoraljournal.com These compounds function as efficient electron donors in what are commonly known as Type II photoinitiator systems. oraljournal.com Such systems typically consist of a photosensitizer, which absorbs light, and an electron donor (the co-initiator).

In a typical application, such as dental restorative materials, a photosensitizer like camphorquinone (B77051) (CQ) is used. oraljournal.comnih.gov Upon irradiation with visible light, CQ is promoted to an excited triplet state (³CQ*). This excited photosensitizer can then interact with the 4-(N,N-dimethylamino)benzoate molecule. The tertiary amine group on the benzoate is a potent electron-donating moiety. An electron is transferred from the nitrogen atom of the amine to the excited photosensitizer. hampfordresearch.com This transfer is thermodynamically favorable, in part because the oxidation potential of the amine is sufficiently low to allow for the reduction of the excited photosensitizer. researchgate.net

This electron transfer event results in the formation of a CQ radical anion and an amine radical cation. The process is followed by a rapid proton transfer from a carbon atom adjacent (alpha) to the nitrogen of the amine radical cation to the CQ radical anion. hampfordresearch.com This two-step process—electron transfer followed by proton transfer—neutralizes the ions and generates two radical species: a ketyl radical from the photosensitizer and an α-amino alkyl radical from the co-initiator. It is primarily the highly reactive α-amino alkyl radical that goes on to initiate the polymerization of monomers, such as acrylates. hampfordresearch.comresearchgate.net

The use of these amine co-initiators can also significantly mitigate the inhibitory effect of oxygen on radical polymerization. hampfordresearch.com The radicals formed can react with oxygen to form peroxyl radicals, which are generally less reactive towards initiating polymerization. However, the presence of a high concentration of the amine co-initiator can help to regenerate initiating radicals.

The effectiveness of an electron donor in these systems is linked to its oxidation potential. For efficient electron transfer to the excited state of camphorquinone, the donor's oxidation potential should generally be less than approximately 1.40 V versus a saturated calomel electrode (SCE). researchgate.net

Table 1: Properties of 4-(N,N-dimethylamino)benzoate Esters and Related Compounds in Photoinitiation

CompoundRoleTypical Partner PhotosensitizerKey Mechanism
Ethyl 4-(dimethylamino)benzoate (EDAB)Co-initiator / Electron DonorCamphorquinone (CQ) oraljournal.comnih.govPhotoinduced Electron Transfer hampfordresearch.com
This compoundCo-initiator / Electron DonorType II PhotoinitiatorsPhotoinduced Electron Transfer

Intermolecular Electron Transfer Kinetics

The kinetics of intermolecular electron transfer involving excited 4-(N,N-dimethylamino)benzoate systems are complex and highly dependent on the solvent environment. When the excited state of a 4-(N,N-dimethylamino)benzoate ester encounters a suitable electron acceptor, the rate of electron transfer is influenced by factors such as the driving force of the reaction (the difference in redox potentials between the donor and acceptor) and the reorganization energy of the system.

Studies on the closely related ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) in solution reveal intricate excited-state dynamics that precede and accompany intermolecular processes. rsc.org In polar solvents, the excited state can interact with solvent molecules to form fluorescing solute-solvent exciplexes. rsc.org This exciplex formation is itself an intermolecular process that competes with other decay pathways and can influence the availability of the excited state for electron transfer to another species.

The time dependence of the fluorescence of DMAEB in viscous polar solvents like butan-1-ol indicates the presence of multiple excited species. rsc.org An initially formed species can convert into another, which then reacts with the solvent to form the exciplex. rsc.org These transformations occur on the picosecond to nanosecond timescale and highlight the rapid nature of the initial excited-state events that can lead to intermolecular electron transfer.

Computational Chemistry and Theoretical Modeling of Butyl 4 N,n Dimethylaminobenzoate

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of butyl 4-N,N-dimethylaminobenzoate. It is used to determine the molecule's electronic structure and equilibrium geometry. Building upon the ground-state calculations from DFT, TD-DFT is employed to investigate the excited-state properties and predict spectroscopic behavior.

A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find this optimal geometry. researchgate.netrub.de The process systematically adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure provides key data on the spatial arrangement of the butyl chain, the benzoate (B1203000) group, and the dimethylamino substituent.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation not only confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. researchgate.netmdpi.com Each calculated vibrational mode corresponds to a specific type of molecular motion, such as the stretching of bonds (e.g., C=O, C-N, C-H) or the bending of angles (e.g., O-C-C). mdpi.com The analysis allows for the assignment of spectral bands observed in experimental IR and Raman spectroscopy. For instance, studies on similar molecules like ethyl 4-dimethylaminobenzoate have provided detailed assignments of their vibrational modes. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound Functional Groups. (Note: These are expected values based on typical DFT calculations for similar compounds.)
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description of Motion
ν(C-H)Aromatic Ring3100 - 3000Stretching of Carbon-Hydrogen bonds on the benzene (B151609) ring.
νas(C-H)Alkyl Chain (CH₃, CH₂)2980 - 2950Asymmetric stretching of Carbon-Hydrogen bonds.
νs(C-H)Alkyl Chain (CH₃, CH₂)2900 - 2850Symmetric stretching of Carbon-Hydrogen bonds.
ν(C=O)Ester Carbonyl1750 - 1730Stretching of the Carbon-Oxygen double bond.
ν(C=C)Aromatic Ring1610 - 1580Stretching of Carbon-Carbon bonds within the benzene ring.
ν(C-N)Dimethylamino1360 - 1340Stretching of the Carbon-Nitrogen bond.
ν(C-O)Ester1280 - 1250Stretching of the Carbon-Oxygen single bond.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich N,N-dimethylaminophenyl moiety. The nitrogen atom's lone pair and the π-system of the benzene ring contribute significantly to the HOMO, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the benzoate portion of the molecule, particularly the π* orbital of the carbonyl group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. youtube.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO-LUMO gap also correlates with the electronic absorption properties of the molecule, as it approximates the energy required for the lowest-energy electronic transition.

Table 2: Typical Calculated Quantum Chemical Parameters for this compound. (Note: Values are illustrative and depend on the level of theory and solvent model used.)
ParameterTypical Calculated Value (eV)Significance
EHOMO-5.5 to -6.0Energy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO-1.0 to -1.5Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and the energy of the first electronic transition.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their UV-visible absorption spectra. nih.govekb.eg For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The primary electronic transition responsible for the main absorption band in the UV spectrum of this compound is the HOMO to LUMO transition. This transition is characterized as an intramolecular charge transfer (ICT) event, where electron density moves from the electron-donating dimethylamino group to the electron-accepting carbonyl group upon photoexcitation. This is typically a π → π* transition. researchgate.net Calculations can also reveal other, weaker transitions, such as n → π* transitions associated with the lone pair of electrons on the carbonyl oxygen. The solvent environment can significantly influence the absorption spectrum, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the frontier orbitals, DFT calculations can yield a range of quantum chemical descriptors that provide quantitative measures of molecular reactivity. These descriptors help in understanding and predicting the chemical behavior of this compound in various reactions.

The Fukui function, f(r), is a local reactivity descriptor derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.govias.ac.in It is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govias.ac.in

There are three main types of Fukui functions:

f+(r): Predicts susceptibility to nucleophilic attack (where an electron is added). The sites with the highest f+ values are the most electrophilic.

f-(r): Predicts susceptibility to electrophilic attack (where an electron is removed). The sites with the highest f- values are the most nucleophilic.

f0(r): Predicts susceptibility to radical attack.

For this compound, analysis of the condensed Fukui functions (where the function is integrated over an atomic basin) would indicate that the ortho and para carbons of the aniline (B41778) ring, as well as the nitrogen atom, are the most susceptible to electrophilic attack (high f- values). In contrast, the carbonyl carbon of the ester group is predicted to be the primary site for nucleophilic attack (high f+ value).

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how a molecule will interact with other charged or polar species. chemrxiv.orgwalisongo.ac.id

In the MESP map of this compound:

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are typically found around the electronegative oxygen atoms of the carbonyl group and, to a lesser extent, the nitrogen atom of the dimethylamino group. These sites are attractive to electrophiles. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are generally located around the hydrogen atoms, particularly those on the aromatic ring and the alkyl chain. These sites are attractive to nucleophiles. researchgate.net

Green Regions: Indicate neutral or near-zero potential.

The MESP map visually confirms the electronic characteristics inferred from other analyses, highlighting the electron-donating power of the dimethylamino group which enriches the aromatic ring, and the electron-withdrawing nature of the ester group. scispace.com It provides a clear and intuitive guide to the molecule's reactive behavior and intermolecular interaction sites.

Thermodynamic Calculations for Reaction Energetics

Thermodynamic calculations are fundamental in computational chemistry for predicting the feasibility and energy changes associated with chemical reactions. For this compound, these calculations provide insight into its stability, formation, and potential transformations. Key thermodynamic properties such as enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacities (Cp) are determined through both experimental calorimetry and computational methods.

These experimental values for a homologous compound are critical for validating computational approaches. Once a computational method is shown to accurately reproduce the known thermodynamics of the ethyl ester, it can be applied with greater confidence to predict the properties of the butyl ester. Such calculations involve optimizing the molecule's geometry and then performing frequency calculations to obtain thermal corrections to the electronic energy, ultimately yielding enthalpies and Gibbs free energies.

Table 1: Experimental Thermodynamic Data for Ethyl 4-dimethylaminobenzoate at T = 298.15 K researchgate.net

Property Value Units
Standard Molar Enthalpy of Combustion, Δc H m 0 -(6,167.31 ± 5.19) kJ·mol⁻¹
Standard Molar Enthalpy of Formation, Δf H m 0 -(305.03 ± 6.92) kJ·mol⁻¹
Melting Temperature 336.818 ± 0.017 K
Molar Enthalpy of Fusion 20.761 ± 0.345 kJ·mol⁻¹

Solvent Continuum Models in Computational Simulations (e.g., Polarized Continuum Model - PCM)

To accurately model chemical processes in solution, the effect of the solvent must be taken into account. Solvent continuum models are an efficient computational strategy for this purpose, treating the solvent as a continuous medium with a defined dielectric constant rather than modeling individual solvent molecules. wikipedia.org This approach saves considerable computational resources compared to explicit solvent models. wikipedia.org

The Polarizable Continuum Model (PCM) is one of the most widely used methods in this class. wikipedia.orgmdpi.com In PCM, a cavity is constructed around the solute molecule, typically based on a union of atom-centered spheres. youtube.comyoutube.com The solute's electron density, calculated via quantum mechanics, creates an electrostatic potential that polarizes the surrounding solvent continuum. youtube.comyoutube.com This polarization, in turn, generates a reaction field that interacts with the solute's charge distribution, leading to a more accurate description of the molecule's electronic structure and energy in solution. youtube.com This entire process is iterated until self-consistency is achieved. youtube.com

For a molecule like this compound, which possesses a significant dipole moment that changes upon electronic excitation, PCM is invaluable. It can be used to study how solvents of different polarities (e.g., cyclohexane, acetonitrile, water) affect the molecule's ground and excited state energies, absorption spectra, and the relative stability of different conformers. mdpi.com This is crucial for interpreting experimental spectroscopic data and understanding phenomena like solvatochromism. mdpi.com

Excited State Calculations and Dynamics Simulations

The photophysical behavior of this compound is governed by its electronically excited states. Understanding these states requires sophisticated quantum chemical calculations and dynamics simulations. The core chromophore in this molecule is structurally analogous to that in 4-(dimethylamino)benzonitrile (B74231) (DMABN), a benchmark molecule for studying dual fluorescence. mdpi.comdiva-portal.orgnih.gov This phenomenon arises from the existence of two distinct emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. diva-portal.orgnih.gov

In the LE state, the geometry is largely planar, while the TICT state is characterized by the rotation of the dimethylamino group relative to the benzene ring, leading to significant charge separation and a large dipole moment. diva-portal.orgacs.org Computational methods are essential to map the potential energy surfaces of these states and to identify the energy barriers between them.

Commonly used methods for excited-state calculations include:

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excitation energies and oscillator strengths. mdpi.com

Algebraic Diagrammatic Construction (ADC): The second-order variant, ADC(2), provides a reliable description of excited states for organic molecules. diva-portal.orgnih.govacs.org

Coupled Cluster (CC) Methods: The CC2 method, for instance, can be successfully used to calculate transient absorption spectra. nih.gov

Multireference Methods (CASSCF/CASPT2): These are employed when single-reference methods like TD-DFT are inadequate, particularly near intersections of potential energy surfaces. nih.govnih.gov

Once the potential energy surfaces are characterized, nonadiabatic molecular dynamics (NAMD) simulations can be performed to model the relaxation pathways of the molecule after photoexcitation. diva-portal.orgnih.gov These simulations can track the population transfer from the initially excited state (an LE state) to the charge-transfer state (TICT), predicting the timescale for this process, which can be on the order of picoseconds or even hundreds of femtoseconds. mdpi.comdiva-portal.org

Table 2: Representative Calculated Vertical Transition Energies (ΔE) and Oscillator Strengths (f) for Excited States of the Structurally Related DMABN nih.gov Calculations performed at the SOS-CC2/cc-pVDZ level of theory.

Structure Transition ΔE (eV) Oscillator Strength (f)
S₁-LE (Locally Excited) S₁ → S₂ 0.817 0.000
S₁ → S₃ 1.696 0.444
S₁ → S₄ 2.112 0.000
S₁ → S₅ 2.222 0.012
S₁-TICT (Twisted ICT) S₁ → S₀ 3.007 0.000
S₁ → S₂ 0.825 0.027
S₁ → S₃ 0.941 0.000

Degradation Pathways and Environmental Transformation of 4 N,n Dimethylamino Benzoate Esters

Photolytic Degradation Mechanisms

Photolytic degradation is a primary mechanism for the transformation of 4-(N,N-dimethylamino)benzoate esters in the environment, particularly in aquatic systems exposed to sunlight.

Direct photolysis plays a significant role in the environmental transformation of 4-(N,N-dimethylamino)benzoate esters. For instance, studies on 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a structurally similar compound, indicate that direct photolysis is a rapid process and is considered the main route of attenuation in sunlit surface waters. europa.eu The absorption of ultraviolet (UV) radiation from sunlight provides the energy required to initiate chemical changes in the molecule. The ethyl ester, ethyl 4-(dimethylamino)benzoate, exhibits an absorption maximum at 310 nm, which falls within the spectrum of solar radiation reaching the Earth's surface. photochemcad.com This absorption capability is a prerequisite for direct photolysis to occur. nih.gov The process involves the molecule absorbing a photon, which elevates it to an excited state. This excited state can then undergo various reactions, leading to the breakdown of the original compound. nih.gov

In addition to direct photolysis, photo-oxidation processes contribute to the degradation of these esters. These reactions are often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are naturally present in aquatic environments. nih.gov The interaction with these reactive species can lead to the oxidation of the molecule.

A key transformation pathway for 4-(N,N-dimethylamino)benzoate esters is N-demethylation, which involves the removal of one or both methyl groups from the tertiary amine. europa.eu This process is a common metabolic pathway for compounds containing N,N-dialkylamino moieties. photochemcad.com In vitro biotransformation studies of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate have identified N-monomethyl-p-aminobenzoic acid as a metabolite, confirming the occurrence of N-demethylation. d-nb.inforesearchgate.net This process typically occurs sequentially, with the initial removal of one methyl group to form a secondary amine, which can then be further de-methylated to a primary amine. photochemcad.com

The degradation of 4-(N,N-dimethylamino)benzoate esters results in the formation of various phototransformation products (TPs). The identification of these TPs is crucial for understanding the complete environmental fate of the parent compound.

Research on the phototransformation of 2-ethylhexyl 4-(dimethylamino)benzoate has shown that the primary TPs arise from dealkylation or hydroxylation and oxidation processes. europa.eu Under simulated solar radiation (UVB and UVA), several distinct TPs have been detected. europa.eu In vitro studies have specifically identified the formation of N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid from the biotransformation of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate. d-nb.inforesearchgate.net

Table 1: Identified Transformation Products of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate

Transformation ProductFormation PathwayReference
N,N-dimethyl-p-aminobenzoic acid (DMP)De-esterification d-nb.inforesearchgate.net
N-monomethyl-p-aminobenzoic acid (MMP)N-demethylation, De-esterification d-nb.inforesearchgate.net

Further degradation of the primary TPs can lead to the formation of secondary transformation intermediates. In studies simulating indirect phototransformation using TiO2-based heterogeneous photocatalysis, a greater number of TPs were generated from 2-ethylhexyl 4-(dimethylamino)benzoate. europa.eu These secondary products are believed to result from the continued degradation of the primary TPs and may also form as later-stage intermediates in natural aquatic environments. europa.eu

Formation and Identification of Phototransformation Products (TPs)

Oxidative and Chlorinative Degradation

Beyond photolytic processes, 4-(N,N-dimethylamino)benzoate esters can also be degraded through reactions with chemical oxidants and chlorine, which are commonly used in water and wastewater treatment processes.

Information specifically detailing the oxidative and chlorinative degradation of butyl 4-N,N-dimethylaminobenzoate is limited. However, the general principles of how these processes affect similar organic compounds can be considered. Oxidative degradation often involves powerful oxidizing agents like ozone (O₃) or hydroxyl radicals (•OH). These reactive species can attack the aromatic ring or the N,N-dimethylamino group, leading to ring-opening or the formation of oxidized by-products. rsc.orgnih.gov

Chlorination, a standard disinfection method, can also lead to the transformation of these esters. The reaction with chlorine can result in the substitution of hydrogen atoms on the aromatic ring with chlorine atoms or the oxidation of the N,N-dimethylamino group. The specific products formed would depend on the reaction conditions, such as pH and the concentration of chlorine.

Reaction with Reactive Oxygen Species (e.g., H₂O₂, O₃)

Esters of 4-(N,N-dimethylamino)benzoic acid can be degraded by reactive oxygen species (ROS) commonly used in water treatment processes, such as ozone (O₃) and hydrogen peroxide (H₂O₂). The reaction between ozone and hydrogen peroxide, known as the peroxone process, is particularly effective as it generates highly reactive hydroxyl radicals (•OH). scripps.edunih.govresearchgate.net These radicals are powerful, non-selective oxidants that can rapidly degrade a wide range of organic pollutants. researchgate.netnih.gov

Ozone can react with organic compounds through two primary mechanisms: direct electrophilic attack by molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition. mdpi.com For this compound, the molecular structure presents two main sites susceptible to oxidative attack: the electron-rich aromatic ring and the tertiary amino group (-N(CH₃)₂). The N,N-dimethylamino group, being a strong electron-donating group, activates the aromatic ring, making it susceptible to electrophilic attack by ozone. Simultaneously, the lone pair of electrons on the nitrogen atom makes the amino group itself a prime target for oxidation, potentially leading to N-dealkylation or the formation of N-oxides.

While direct experimental data on the ozonation of this compound is limited, the reaction is expected to proceed via oxidation of the dimethylamino moiety and potential cleavage of the aromatic ring, resulting in the formation of smaller, more polar by-products such as aldehydes and carboxylic acids. nih.gov

Degradation in Chlorinated Water Environments (e.g., NaOCl)

In water treatment facilities and swimming pools, chlorine is widely used for disinfection, typically in the form of sodium hypochlorite (B82951) (NaOCl), which exists in equilibrium with hypochlorous acid (HOCl) in water. researchgate.net HOCl is a potent oxidizing and chlorinating agent that reacts with organic matter present in the water. researchgate.net

For aromatic compounds containing activating groups, such as the 4-(N,N-dimethylamino)benzoate esters, reaction with chlorine can lead to significant transformation. The degradation pathway is highly dependent on the nature of the activating group. While compounds with phenolic hydroxyl groups (like parabens) readily undergo electrophilic substitution on the aromatic ring, the N,N-dimethylamino group offers an alternative reaction site. researchgate.net The degradation of the UV filter oxybenzone (B1678072) in chlorinated seawater demonstrates that such reactions can be complex, leading to multiple transformation products. nih.gov The primary reaction is expected to involve the attack of chlorine on the nitrogen atom of the dimethylamino group, which can lead to the cleavage of the side chain and subsequent formation of various degradation products.

Formation of Halogenated By-products

A significant concern during the chlorination of water is the formation of halogenated disinfection by-products (DBPs), which can have greater toxicity than the parent compounds. epa.govnih.gov The reaction of chlorine with natural organic matter and synthetic chemicals can produce a variety of chlorinated and brominated compounds, especially when bromide is present in the source water. researchgate.netnih.gov

For 4-(N,N-dimethylamino)benzoate esters, two main pathways for halogenation exist. The first involves electrophilic substitution on the activated aromatic ring. By analogy with parabens, which form mono- and di-chlorinated derivatives, this compound is expected to form 3-chloro- and 3,5-dichloro-4-(N,N-dimethylamino)benzoate esters. researchgate.net If bromide is present in the water, which is common in tap water and swimming pools, brominated and mixed bromo-chloro by-products can also be formed. researchgate.netnih.gov

Kinetic Studies of Degradation Reactions (e.g., Pseudo-First Order Kinetics)

The rate at which 4-(N,N-dimethylamino)benzoate esters degrade in the presence of oxidants like chlorine or ozone is crucial for predicting their environmental persistence. These degradation reactions are often studied under conditions where the oxidant is present in large excess compared to the organic compound. In such cases, the reaction rate is independent of the oxidant concentration and appears to follow pseudo-first-order kinetics with respect to the target compound. mdpi.comresearchgate.net

The degradation rate can be described by the following equation:

Rate = k' [Compound]

where k' is the pseudo-first-order rate constant. The half-life (t₁/₂) of the compound can then be calculated as:

t₁/₂ = ln(2) / k'

Kinetic ParameterDescriptionRelevance to Degradation
Reaction Order The relationship between the concentration of reactants and the reaction rate.Determines how the rate of degradation changes as the compound's concentration decreases.
Pseudo-First-Order Kinetics A condition where a second-order reaction behaves like a first-order reaction because one reactant is in large excess.Often applicable in environmental scenarios where oxidant (e.g., chlorine) concentrations are much higher than the pollutant. researchgate.net
Rate Constant (k') A proportionality constant that relates the rate of reaction to the concentration of the reactant(s).A higher k' value indicates a faster degradation reaction.
Half-life (t₁/₂) The time required for the concentration of the compound to decrease to half of its initial value.Provides a simple measure of the compound's persistence under specific environmental conditions. researchgate.net

Biotic and Abiotic Transformation in Environmental Compartments

Once released into the environment, this compound is subject to both biological (biotic) and non-biological (abiotic) transformation processes, which, along with physical partitioning, govern its ultimate fate.

Role of Biotic Degradation Processes

Biotic degradation, or biodegradation, is a key process mediated by microorganisms that can break down organic compounds. For esters of 4-(N,N-dimethylamino)benzoic acid, enzymatic processes play a significant role. In-vitro metabolism studies on the closely related compound 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (also known as Padimate O) have elucidated the primary biotic transformation pathways. nih.gov

The main initial step is the hydrolysis of the ester bond by esterase enzymes, cleaving the molecule into the corresponding alcohol (butanol) and 4-(N,N-dimethylamino)benzoic acid. nih.govnih.gov This is a common metabolic pathway for many ester-containing compounds. Following ester cleavage, further transformation of the 4-(N,N-dimethylamino)benzoic acid moiety can occur. A key secondary step is the N-demethylation of the tertiary amine, which removes one of the methyl groups to form 4-(N-monomethylamino)benzoic acid. nih.gov These transformation products are generally more polar and water-soluble than the parent compound.

Parent CompoundTransformation ProcessKey MetaboliteReference
2-Ethylhexyl 4-(N,N-dimethylamino)benzoatePhase I Metabolism (Ester Hydrolysis)4-(N,N-Dimethylamino)benzoic acid nih.gov
4-(N,N-Dimethylamino)benzoic acidPhase I Metabolism (N-Demethylation)4-(N-Monomethylamino)benzoic acid nih.gov

Sediment-Water Partitioning

The environmental distribution of this compound between water and solid phases like soil and sediment is a critical abiotic process. This partitioning behavior is typically described by the organic carbon-water (B12546825) partition coefficient (Koc), which quantifies the tendency of a chemical to adsorb to the organic matter in soil or sediment. ecetoc.orgresearchgate.net A high Koc value indicates a strong affinity for the solid phase, leading to accumulation in sediment and reduced mobility in the environment. ecetoc.org

The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. researchgate.net For the related compound Padimate O, the estimated Koc value is 2200. nih.gov This value suggests that the compound has slight mobility in soil and will tend to partition from the water column to organic matter in bottom sediments. nih.gov This adsorption to sediment can act as both a sink, removing the compound from the water, and a long-term reservoir from which it can be slowly released. The actual partitioning can be complex and influenced by factors such as sediment composition and the presence of different types of organic carbon. lakecleanup.com

Metabolism and Transformation Pathways in In Vitro/In Vivo Research Models

The metabolic fate of 4-(N,N-dimethylamino)benzoate esters, such as this compound, has been elucidated through studies on structurally similar compounds, primarily the widely used UV filter 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), also known as Padimate O. wikipedia.orgrsc.orgtaylorandfrancis.com These investigations in both laboratory (in vitro) and living organisms (in vivo) have revealed key transformation pathways, including the stereoselective metabolism of different isomeric forms and the formation of primary and secondary metabolites.

Stereoselective Metabolism of Ester Enantiomers

Research on the enantiomers of 2-ethylhexyl 4-dimethylaminobenzoate (EDP) has demonstrated that its metabolism can be stereoselective, meaning that one enantiomer is processed differently or at a different rate than the other. rsc.org

In in vitro studies using rabbit plasma and liver microsomes, the degradation of EDP was found to be a rapid and enantioselective process. rsc.org Specifically, the (+)-form of EDP was preferentially hydrolyzed over the (-)-form. rsc.org This stereoselectivity indicates that the enzymes responsible for the initial breakdown of the ester bond can distinguish between the three-dimensional structures of the enantiomers.

The primary metabolic reaction is the hydrolysis of the ester bond, which leads to the formation of 4-(N,N-dimethylamino)benzoic acid (DMP). rsc.org This rapid degradation was observed in both rabbit plasma, with a half-life of less than 20 minutes, and even more rapidly in liver microsomes, with a half-life of less than 5 minutes. rsc.org

Table 1: In Vitro Stereoselective Degradation of 2-Ethylhexyl 4-dimethylaminobenzoate (EDP) Enantiomers

Biological MatrixObservationPreferred EnantiomerReference
Rabbit PlasmaRapid hydrolysis (t½ < 20 min)(+)-form rsc.org
Rabbit Liver MicrosomesVery rapid hydrolysis (t½ < 5 min)(+)-form rsc.org

Identification of Primary and Secondary Metabolites (e.g., 4-(N,N-dimethylamino)benzoic acid)

The biotransformation of 4-(N,N-dimethylamino)benzoate esters proceeds through a series of metabolic reactions, primarily involving hydrolysis and subsequent demethylation.

Primary Metabolites:

The initial and primary metabolic step for compounds like this compound is the enzymatic hydrolysis of the ester linkage. rsc.orgnih.govresearchgate.netnih.gov This reaction cleaves the butyl group, resulting in the formation of 4-(N,N-dimethylamino)benzoic acid (DMP) . rsc.orgnih.govresearchgate.net This process has been confirmed in studies using rat liver microsomes for the related compound 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP). nih.govresearchgate.netnih.gov

In vivo studies in rabbits with EDP showed a rapid degradation, with the parent compound being undetectable in the blood just 5 minutes after intravenous administration, indicating a swift conversion to its metabolites. rsc.org

Secondary Metabolites:

Following the initial hydrolysis, the primary metabolite, 4-(N,N-dimethylamino)benzoic acid (DMP), can undergo further biotransformation. The N-demethylation of DMP leads to the formation of 4-(methylamino)benzoic acid (MMP) as a secondary metabolite. rsc.orgnih.govresearchgate.net The presence of NADPH as a cofactor in liver microsome studies was shown to facilitate this demethylation step. rsc.org

Further phase II metabolic reactions, such as acetylation and glucuronidation, have been investigated. While these conjugation pathways are well-established for similar compounds like p-aminobenzoic acid (PABA), studies on EDP did not detect acetylated or glucuronidated conjugates of the parent compound. nih.govresearchgate.netnih.gov

Table 2: Identified Metabolites of 4-(N,N-Dimethylamino)benzoate Esters

Metabolite NameAbbreviationTypeMetabolic PathwayReference
4-(N,N-dimethylamino)benzoic acidDMPPrimaryEster Hydrolysis rsc.orgnih.govresearchgate.net
4-(methylamino)benzoic acidMMPSecondaryN-Demethylation of DMP rsc.orgnih.govresearchgate.net

Advanced Applications of Butyl 4 N,n Dimethylaminobenzoate in Photopolymerization and Optoelectronics

Photoinitiator Systems in Radical Polymerization

Photopolymerization is a process where light is used to initiate a polymerization reaction, converting a liquid monomer into a solid polymer. spectraphotopolymers.com This process is fundamental to many modern manufacturing technologies. At the heart of this process are photoinitiators, compounds that absorb light and generate reactive species to start the polymerization. spectraphotopolymers.com Photoinitiators are broadly classified into two types: Type I and Type II. d-nb.infoepo.org Type I photoinitiators undergo unimolecular cleavage upon light absorption to form free radicals. d-nb.info In contrast, Type II photoinitiators require a co-initiator to generate radicals through a bimolecular reaction. d-nb.infoepo.org

Co-initiator Functionality with Type II Photoinitiators

Butyl 4-N,N-dimethylaminobenzoate primarily functions as a co-initiator, particularly with Type II photoinitiators. hampfordresearch.com Type II photoinitiators, such as benzophenones and thioxanthones, are excited to a triplet state upon absorbing UV light. epo.orgradtech.org In this excited state, they cannot efficiently initiate polymerization on their own. They require a hydrogen donor, a role effectively filled by tertiary amines like this compound. hampfordresearch.com

The mechanism involves the excited Type II photoinitiator abstracting a hydrogen atom from the amine co-initiator. This process generates an aminoalkyl radical, which is a highly reactive species that can initiate the free-radical polymerization of monomers like acrylates and methacrylates. spectraphotopolymers.comhampfordresearch.com The efficiency of this process is crucial for achieving rapid and complete curing of the polymerizable formulation. The combination of a Type II photoinitiator and an amine co-initiator forms a photoinitiating system that is widely used in various industrial applications.

A notable example of a Type II photoinitiator system is the combination of isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), a compound structurally similar to this compound. rsc.org Studies have shown that this type of system can achieve high conversion rates in the polymerization of methyl methacrylate. rsc.org

Reduction of Oxygen Inhibition in UV/LED Curing Formulations

A significant challenge in free-radical polymerization, especially in thin films and coatings cured in the presence of air, is oxygen inhibition. radtech.orguvebtech.com Molecular oxygen can quench the excited state of the photoinitiator and scavenge the initiating free radicals, forming less reactive peroxy radicals. radtech.orguvebtech.com This leads to incomplete curing, resulting in tacky surfaces and reduced performance of the final product. radtech.org This issue is particularly pronounced in low-intensity curing processes like those using UV LED light sources. uvebtech.com

Tertiary amines, including this compound, play a crucial role in mitigating oxygen inhibition. The aminoalkyl radicals formed from the co-initiator can react with oxygen, consuming it in a way that generates new radicals capable of continuing the polymerization chain. This effectively reduces the detrimental impact of oxygen at the curing surface. While physical methods like using inert gas can eliminate oxygen, chemical solutions involving co-initiators are often more practical for many industrial applications. researchgate.net

Kinetic Studies of Photoinitiated Polymerization

The kinetics of photoinitiated polymerization are critical for understanding and optimizing curing processes. Studies have investigated the influence of the photoinitiator system on the polymerization kinetics of various monomers. For example, research on dental adhesives has explored the polymerization kinetics of methacrylamide-based monomers using different photoinitiator systems, including those with amine co-initiators. nih.gov

The concentration of the photoinitiator and co-initiator can significantly affect the rate of polymerization and the molecular weight of the resulting polymer. epa.gov For instance, in the polymerization of methyl methacrylate, increasing the concentration of the photoinitiator beyond a certain point can lead to a decrease in the polymerization rate due to primary radical termination reactions. epa.gov Kinetic models are often developed to analyze experimental data and estimate key kinetic parameters, which helps in designing polymerization processes to achieve desired material properties. researchgate.net

Role in Polymer Science and Materials Curing

The ability of this compound to act as an effective co-initiator has led to its widespread use in various areas of polymer science and materials curing.

Application in UV-Curable Coatings and Inks

UV-curable coatings and inks represent a significant application area for photoinitiator systems containing this compound. These formulations offer several advantages over traditional solvent-based systems, including faster curing speeds, reduced energy consumption, and lower volatile organic compound (VOC) emissions. radtech.org

In these applications, this compound is part of a photoinitiator package that ensures rapid and thorough curing upon exposure to UV light. This is essential for achieving desired properties such as hardness, chemical resistance, and adhesion in coatings for wood, plastic, and metal substrates. Similarly, in UV-curable inks, efficient polymerization is crucial for achieving high print quality and durability. The choice of photoinitiator and co-initiator is critical, especially in pigmented systems where the pigment can absorb a significant portion of the UV light. hampfordresearch.com

Integration into Dental Resins and Adhesives

The field of dentistry has extensively adopted photopolymerization for curing dental composites and adhesives. bham.ac.uk Light-cured dental materials rely on a photoinitiator system to rapidly harden the restorative material in the patient's mouth. A commonly used photoinitiator in dental resins is camphorquinone (B77051) (CQ), a Type II photoinitiator that is activated by visible blue light. bham.ac.uknih.gov

Development as Spectroscopic Probes for Molecular Environment Studies

The sensitivity of the fluorescence of certain molecules to their local environment allows them to act as spectroscopic probes, providing insights into the microscopic properties of complex systems such as polymer matrices. This compound and its analogues are excellent candidates for such probes due to their characteristic intramolecular charge transfer (ICT) fluorescence.

Monitoring Radical Processes

The photopolymerization process is initiated by the generation of reactive species, typically radicals. Monitoring the formation and behavior of these radicals is crucial for understanding and controlling the polymerization kinetics and the properties of the resulting polymer. Derivatives of 4-N,N-dimethylamino benzoic acid have been investigated as fluorescence probes for monitoring these radical processes. researchgate.net

In these systems, the fluorescence of the probe can be quenched by the presence of radical species. By observing the changes in fluorescence intensity, it is possible to track the concentration and lifetime of radicals during polymerization. For instance, adducts of 4-N,N-dimethylamino benzoic acid with sterically hindered amines have been synthesized to act as "spin double sensors". researchgate.net The fluorescence of these probes is sensitive to the presence of nitroxide radicals, which are stable radical species often used to control polymerization reactions. The extent of intramolecular quenching, which is a measure of the probe's sensitivity, has been shown to be significantly higher in polymer matrices compared to in solution, making these probes particularly effective for studying radical processes within polymers. researchgate.net

Table 1: Intramolecular Quenching Efficiency of 4-N,N-dimethylamino Benzoic Acid-Based Probes researchgate.net

EnvironmentQuenching Efficiency (Φ(NX)/Φ(NO))
Solution1–3
Polymer Matricesup to 8

This enhanced quenching in a polymer matrix highlights the utility of such probes for in-situ monitoring of polymerization reactions.

Influence of Polymer Chain Environment on Photophysical Properties

The photophysical properties of this compound, particularly its fluorescence, are highly dependent on the polarity and viscosity of its surrounding environment. This sensitivity arises from the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation. researchgate.net In the excited state, the N,N-dimethylamino group can rotate relative to the benzene (B151609) ring, leading to a highly polar excited state that is stabilized in polar environments. This stabilization results in a red-shifted (longer wavelength) fluorescence emission.

Studies on analogues such as 4-(N,N-dimethylamino)benzonitrile (DMABN) have shown that the local environment within a polymer can significantly affect the fluorescence spectrum. The free volume and polarity of the polymer matrix dictate the extent to which the TICT state can be formed and stabilized. bohrium.com For example, in polar polymer matrices, a red-shifted fluorescence band is often observed, indicative of the formation of the TICT state. researchgate.net

Table 2: Spectral Properties of 4-N,N-dimethylamino Benzoic Acid Derivatives in Different Media researchgate.net

MediumAbsorption Maxima (nm)Fluorescence Maxima (nm)Stokes Shift (cm⁻¹)
Non-polar solvent~295-315~330-360High (~6,000)
Polar solvent~295-315~460-475High (~6,000)
Poly(methyl methacrylate)Not specifiedNot specifiedNo large differences observed
PolystyreneNot specifiedNot specifiedNo large differences observed
Poly(vinyl chloride)Not specifiedNot specifiedNo large differences observed

The large Stokes shift observed for these molecules is a direct consequence of the significant structural and electronic rearrangement that occurs in the excited state, further emphasizing their potential as sensitive environmental probes. researchgate.net The ability of such molecules to report on the local polarity has been leveraged in applications such as the identification of microplastics, where a fluorescent dye with similar solvatochromic properties, 4-dimethylamino-4′-nitrostilbene (DANS), is used to discriminate between different polymer types based on their polarity. nih.gov

Potential in Optoelectronic Devices

The unique electronic properties that make this compound a useful spectroscopic probe also suggest its potential for application in optoelectronic devices. These applications often rely on the efficient absorption of light and the subsequent transfer of charge.

Dye Sensitizers in Solar Cell Architectures (Analogous Systems)

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells. researchgate.netexeter.ac.uk In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs sunlight, leading to the injection of an electron from the dye into the semiconductor's conduction band. researchgate.net While ruthenium-based complexes have historically been the most efficient sensitizers, there is a strong drive to develop low-cost, metal-free organic dyes. researchgate.netresearchgate.net

Organic molecules with strong electron-donating and electron-accepting groups, connected by a π-conjugated bridge, are ideal candidates for this purpose. This compound possesses a donor-π-acceptor (D-π-A) structure, making its analogues attractive for DSSC applications. Although this compound itself may not be the optimal sensitizer, its structural motifs are found in more complex and efficient organic dyes. Examples of successful metal-free organic dye classes include coumarin, porphyrin, and indoline (B122111) dyes. researchgate.net These dyes often feature anchoring groups, such as carboxylic acids, to bind strongly to the semiconductor surface, facilitating efficient electron injection. researchgate.net

Charge-Transfer Properties in Advanced Materials

The formation of charge-transfer (CT) complexes is a fundamental process in many organic electronic materials. A CT complex is formed between an electron donor and an electron acceptor molecule, resulting in a new material with unique optical and electronic properties. mdpi.com The N,N-dimethylamino group in this compound is a potent electron donor, making the molecule capable of forming CT complexes with suitable electron acceptors.

The study of CT complexes is crucial for the development of materials for applications such as organic conductors, light-emitting diodes, and nonlinear optics. The stability and kinetics of CT complexes can be investigated using techniques like dynamic force spectroscopy. For example, studies on CT complexes between pyrene (B120774) (donor) and methyl viologen (acceptor) have provided insights into their dissociation rates and potential energy landscapes. mdpi.com Similarly, the formation of CT complexes with N-substituted carbazoles has been demonstrated, where donor and acceptor molecules stack in alternating columns. documentsdelivered.com

The intramolecular charge transfer (ICT) properties of molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), an analogue of this compound, have been extensively studied. acs.org Theoretical calculations have shown that upon excitation, there is a significant transfer of electron density from the amino group to the benzonitrile (B105546) moiety, leading to a large change in dipole moment. This ICT process is often accompanied by a twisting of the molecular geometry, leading to the formation of the TICT state. acs.org Understanding and controlling these charge-transfer processes at the molecular level is key to designing new materials with tailored optoelectronic properties.

Q & A

Basic: What are the standard synthetic routes for butyl 4-N,N-dimethylaminobenzoate, and how can purity be optimized?

The synthesis of this compound typically involves esterification of 4-N,N-dimethylaminobenzoic acid with butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A Dean-Stark apparatus can be used to remove water and drive the reaction to completion. Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended. Purity optimization requires monitoring by HPLC, as described for analogous compounds , and ensuring anhydrous conditions to prevent hydrolysis. Residual solvents should be quantified via gas chromatography.

Basic: How does this compound function in photoinitiator systems for polymer composites?

This compound acts as a co-initiator in free-radical photopolymerization systems, often paired with camphorquinone (CQ). Upon exposure to blue light (~468 nm), CQ enters an excited state and abstracts a hydrogen atom from the tertiary amine group of the butyl ester, generating free radicals that initiate polymerization. Typical formulations use 0.6–0.8 wt% of the co-initiator, as seen in dental adhesives and resin composites . The butyl group enhances solubility in hydrophobic monomers like BisGMA compared to shorter-chain esters (e.g., ethyl).

Advanced: What experimental strategies can resolve contradictions in reported efficacy of this compound across photopolymerization studies?

Discrepancies in polymerization rates or conversion efficiency may arise from variations in light intensity, monomer composition, or initiator ratios. To address this:

  • Systematic DOE (Design of Experiments): Vary co-initiator concentration (0.2–1.0 wt%) and light exposure time while measuring degree of conversion via FTIR .
  • Solvent Compatibility Tests: Assess solubility in different monomer blends (e.g., BisGMA/TEGDMA vs. UDMA) to identify phase separation issues .
  • Kinetic Analysis: Use real-time Raman spectroscopy to monitor radical generation rates and compare with ethyl or methyl analogs .

Advanced: How can computational modeling predict the photophysical behavior of this compound?

Density functional theory (DFT) and configuration interaction (CI) methods can model excited-state dynamics, such as charge transfer transitions responsible for UV absorption. For example, studies on methyl 4-N,N-dimethylaminobenzoate revealed intramolecular charge transfer (ICT) states contributing to dual fluorescence in polar solvents . Similar approaches for the butyl ester should account for steric effects of the longer alkyl chain on rotational relaxation pathways (e.g., TICT vs. RICT mechanisms). Time-resolved fluorescence spectroscopy can validate computational predictions.

Basic: What analytical techniques are critical for characterizing this compound in research settings?

  • HPLC: Ensures >98% purity by separating residual acid or ester byproducts .
  • NMR (¹H/¹³C): Confirms esterification success (e.g., butyl chain protons at δ 0.9–1.7 ppm) and absence of dimethylamino group degradation .
  • UV-Vis Spectroscopy: Identifies λmax (~320 nm for UV-A/UV-B absorption) and molar absorptivity for formulation optimization .

Advanced: What role does this compound play in modulating cytotoxicity in biomedical composites?

In dental resins, the co-initiator’s leaching potential and amine cytotoxicity must be balanced with polymerization efficiency. Advanced studies should:

  • Quantify Leachates: Soak cured composites in artificial saliva and analyze extracts via LC-MS for residual butyl ester .
  • Cell Viability Assays: Test osteoblast or fibroblast response using ISO 10993-5 protocols, comparing with alternative co-initiators like ethyl 4-dimethylaminobenzoate .
  • Surface Roughness Analysis: Atomic force microscopy (AFM) can correlate leachate levels with composite topography changes affecting biocompatibility .

Basic: How does the alkyl chain length (butyl vs. ethyl) influence the performance of 4-N,N-dimethylaminobenzoate esters?

The butyl chain increases hydrophobicity, improving compatibility with non-polar monomers (e.g., BisGMA) and reducing water sorption in cured composites. However, longer chains may slow diffusion kinetics, slightly reducing radical generation efficiency compared to ethyl esters. Solubility tests in monomer blends and Hansen solubility parameters can guide optimal ester selection .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor esterification progress and terminate reactions at consistent conversion points.
  • Quality-by-Design (QbD): Identify critical process parameters (e.g., reaction temperature, catalyst loading) via risk assessment tools like Ishikawa diagrams .
  • Accelerated Stability Testing: Store batches at 40°C/75% RH for 3 months and track purity degradation to establish shelf-life limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 4-n,n-dimethylaminobenzoate
Reactant of Route 2
Reactant of Route 2
butyl 4-n,n-dimethylaminobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.